molecular formula C18H14N2O6 B2669004 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 895838-88-7

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2669004
CAS RN: 895838-88-7
M. Wt: 354.318
InChI Key: MLOPBCYOXLAHKU-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a complex organic molecule. It contains a benzo[f][1,4]oxazepine ring, which is a type of heterocyclic compound . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of functional groups like nitro, oxoethyl, and dione could make the compound reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Structure and Reactions

The compound has been studied for its interesting chemical structure and reactions. In a research conducted by Butler and Cunningham (1980), the structures of various hydrazones, including those related to the compound , were examined using spectroscopy techniques such as infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR). Their research provides insights into the isomerism and reactions of these compounds, particularly in the context of lead(IV) acetate oxidation reactions (Butler & Cunningham, 1980).

Optical Storage Applications

Meng et al. (1996) explored the use of certain nitrophenyl compounds, including those structurally related to the compound of interest, in the development of azo polymers for reversible optical storage. Their research highlighted how interactions between azo and side groups can produce shifts in absorption maxima, which are crucial for photoinduced birefringence in optical storage materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Highly Optically Active Compounds

Mukaiyama, Takeda, and Fujimoto (1978) developed a method for preparing highly optically pure β-substituted alkanoic acids, utilizing oxazepines as key intermediates. Their synthesis process, which involves the reaction of aldehydes with specific oxazepine derivatives, is relevant for the production of various optically active compounds, demonstrating the utility of these structures in asymmetric synthesis (Mukaiyama, Takeda, & Fujimoto, 1978).

Liquid Crystal Research

Yeap, Mohammad, and Osman (2010) conducted research on heterocyclic liquid crystals, particularly focusing on oxazepine- and oxazepane-based compounds. Their work involved synthesizing new compounds and examining their thermal and mesomorphic behavior, which is vital for the development of advanced liquid crystal displays and other related technologies (Yeap, Mohammad, & Osman, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Safety data sheets (SDS) are typically used to communicate this information .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and exploration of its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-7-2-3-8-16(14)26-11)10-15(21)12-5-4-6-13(9-12)20(24)25/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOPBCYOXLAHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

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